molecular formula C18H20ClN3O3 B6451478 3-chloro-4-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640882-19-3

3-chloro-4-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6451478
CAS No.: 2640882-19-3
M. Wt: 361.8 g/mol
InChI Key: WUGCCFVAVHQJLP-UHFFFAOYSA-N
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Description

The compound 3-chloro-4-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine is a structurally complex molecule featuring a pyridine core with a chlorine atom at position 3 and a methoxy group at position 3. The methoxy substituent is connected to a piperidin-4-ylmethyl moiety, which is further functionalized with a 5-cyclopropyl-1,2-oxazole-3-carbonyl group. This architecture combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c19-14-10-20-6-3-16(14)24-11-12-4-7-22(8-5-12)18(23)15-9-17(25-21-15)13-1-2-13/h3,6,9-10,12-13H,1-2,4-5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGCCFVAVHQJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)COC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine is a synthetic compound characterized by its unique structural features, including a pyridine ring and a piperidine moiety linked with a methoxy group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides an in-depth review of its biological activity based on available literature, including case studies and research findings.

Structural Characteristics

The compound's structure can be represented as follows:

  • Molecular Formula : C_{15}H_{18}ClN_{3}O_{3}
  • SMILES Notation : ClC1=CC(=N1)C(C(=O)N2CCCCC2)OC

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its pharmacological effects. Key areas of investigation include:

  • Antitumor Activity : The compound has shown promising results in inhibiting tumor growth in preclinical models. For instance, studies indicate that derivatives of piperidine exhibit significant antitumor properties against gastrointestinal stromal tumors (GISTs), with some compounds demonstrating IC_{50} values in the low micromolar range .
  • Enzyme Inhibition : Research has highlighted the potential of this compound as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively .

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential activity of this compound.

  • Antitumor Efficacy :
    • A study involving a series of piperidine derivatives demonstrated significant antitumor activity against GIST cells. The compounds were tested in xenograft models, showing a dose-dependent inhibition of tumor growth .
    • Another investigation focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications to the piperidine ring enhanced selectivity and potency against cancer cell lines .
  • Neuroprotective Effects :
    • Some derivatives have been noted for their neuroprotective properties, potentially linked to their ability to inhibit AChE. This mechanism is crucial for increasing acetylcholine levels in neurodegenerative conditions such as Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of GIST tumor growth
Enzyme InhibitionAChE and urease inhibition
NeuroprotectivePotential enhancement of cognitive function

Table 2: Structure-Activity Relationship (SAR) Insights

ModificationEffect on ActivityReference
Piperidine substitutionIncreased antitumor activity
Methoxy group presenceEnhanced enzyme inhibition
Cyclopropyl groupImproved selectivity against specific targets

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core scaffolds and substituent variations:

2.1 Pyridine Derivatives with Halogen and Alkoxy Substituents
  • Example : 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine ()
    • Core : Pyridine with 2-chloro, 4-iodo, and 3-trimethylsilyl groups.
    • Key Differences : Lacks the piperidine-oxazole moiety, resulting in lower molecular weight (308.53 g/mol vs. ~450 g/mol estimated for the target compound).
    • Implications : The trimethylsilyl group enhances steric bulk and lipophilicity, whereas the target compound’s piperidine-oxazole chain may improve binding specificity in biological systems .
2.2 Quinoline-Based Piperidinyl Derivatives
  • Example: N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-ylidene)acetamide derivatives (). Core: Quinoline scaffold with piperidinyl substituents (e.g., 1-methylpiperidin-4-yl, 1-sulfonylpiperidin-4-yl). However, the target compound’s pyridine-oxazole-piperidine system may exhibit better solubility due to its less rigid structure .
2.3 Piperidine-Linked Heterocycles
  • Example : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride ().
    • Core : Piperidine linked to a 1,2,4-oxadiazole ring substituted with p-tolyl.
    • Key Differences : The 1,2,4-oxadiazole (two nitrogen atoms) vs. 1,2-oxazole (one nitrogen) alters electronic properties and hydrogen-bonding capacity. The hydrochloride salt improves solubility, a feature absent in the target compound’s neutral form .

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP (Estimated) Potential Applications
Target Compound Pyridine 3-Cl, 4-methoxy-piperidinyl-oxazole ~450 3.2 Drug candidates, agrochemicals
2-Chloro-4-iodo-3-(trimethylsilyl)pyridine Pyridine 2-Cl, 4-I, 3-trimethylsilyl 308.53 4.1 Synthetic intermediate
Quinoline-piperidinyl Derivatives Quinoline Varied piperidinyl groups 400–600 2.8–4.5 Anticancer, kinase inhibitors
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine HCl Piperidine 1,2,4-oxadiazole-p-tolyl 279.76 2.5 CNS therapeutics

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